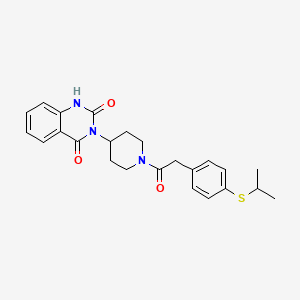

3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is a fused heterocyclic compound that has garnered interest due to its wide range of biological activities. Quinazoline derivatives are known for their pharmacological properties, including antimicrobial, antitumor, and cardiovascular effects .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of substituted aminoquinolines with various reagents. For instance, 3-aminoquinoline-2,4-diones can react with isothiocyanates to yield novel thioxoimidazolidine-oxindoles and imidazoline-2-thiones . Another approach is the reaction of substituted aminoquinolines with urea to produce imidazoquinazoline diones . Additionally, the synthesis of quinazoline derivatives can be achieved by the reaction of 2-thioxoquinazolinones with sodamide under mild conditions . These methods highlight the versatility and reactivity of quinazoline scaffolds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and X-ray crystallography . For example, the structure of a racemic imidazolidine-2,4-dione derivative was confirmed by X-ray diffraction studies, and its electronic spectrum was analyzed using TD-SCF results and molecular orbital energy level diagrams . Similarly, the crystal structure of a 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined, revealing intramolecular hydrogen bonds that stabilize the molecule .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including rearrangements and condensations. For example, 3-phenyl-3-aminoquinoline-2,4-diones can rearrange in boiling acetic acid to yield novel spiro-linked compounds . Additionally, the condensation of aromatic aldehydes with pyrimidoquinazoline diones can lead to the formation of substituted arylidene derivatives with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These compounds often exhibit high thermal stability and can be characterized by their melting points, solubility, and spectral data . The electronic properties, such as electrophilic and nucleophilic sites, can be analyzed using computational methods like DFT calculations, which provide insights into the reactivity and potential biological activity of these molecules .

Applications De Recherche Scientifique

Herbicidal Activity

A study on triketone-containing quinazoline-2,4-diones demonstrated their potential as broad-spectrum herbicides with excellent crop selectivity. The research synthesized a series of these compounds, revealing that some derivatives exhibited superior weed control capabilities compared to existing herbicides like mesotrione. This indicates a promising direction for developing more effective agricultural chemicals (Wang et al., 2014).

Antimicrobial Activity

Another facet of research explored the antimicrobial properties of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones. These compounds were synthesized and tested against various bacterial and fungal strains. The study found that certain derivatives showed potent activity against gram-positive bacteria, highlighting their potential as lead compounds for developing new antimicrobial agents (Prakash et al., 2011).

Synthesis Methodologies

The field of organic synthesis also benefits from the exploration of compounds related to 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. Research into the ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones via a three-component reaction showcased a novel method for constructing complex heterocyclic structures. This study highlights the efficiency of using ultrasound to facilitate chemical reactions, potentially reducing reaction times and improving yields (Chen et al., 2016).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Pharmacokinetics

Piperidine is a vital fundament in the production of drugs and its derivatives show several essential features .

Result of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities .

Propriétés

IUPAC Name |

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-16(2)31-19-9-7-17(8-10-19)15-22(28)26-13-11-18(12-14-26)27-23(29)20-5-3-4-6-21(20)25-24(27)30/h3-10,16,18H,11-15H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGCFMAUNTWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

methanone](/img/structure/B2517139.png)

![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)